molecular formula C12H21FN2O B12240034 N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide

N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide

Cat. No.: B12240034
M. Wt: 228.31 g/mol
InChI Key: WZAOYEOLPYFEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound features a piperidine ring substituted with a cyclopentyl group, a fluoromethyl group, and a carboxamide group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Fluoromethylation: The fluoromethyl group can be introduced using fluoromethylating agents such as fluoromethyl iodide.

    Carboxamide Formation: The carboxamide group can be formed through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopentyl group.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring or cyclopentyl group.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives with different nucleophiles.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a drug candidate due to its piperidine core, which is common in many pharmaceuticals.

    Biological Activity: Studied for its potential antimicrobial, antiviral, and anticancer properties.

Industry:

    Material Science:

    Agrochemicals: Investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The fluoromethyl group may enhance the compound’s binding affinity and selectivity for its target. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    N-cyclopentyl-3-(methyl)piperidine-1-carboxamide: Similar structure but lacks the fluorine atom.

    N-cyclopentyl-3-(chloromethyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-cyclopentyl-3-(bromomethyl)piperidine-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of the fluoromethyl group can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity and stability.

    Piperidine Core: The piperidine ring is a common motif in many bioactive compounds, contributing to its potential as a drug candidate.

This detailed article provides a comprehensive overview of N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H21FN2O

Molecular Weight

228.31 g/mol

IUPAC Name

N-cyclopentyl-3-(fluoromethyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H21FN2O/c13-8-10-4-3-7-15(9-10)12(16)14-11-5-1-2-6-11/h10-11H,1-9H2,(H,14,16)

InChI Key

WZAOYEOLPYFEBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.